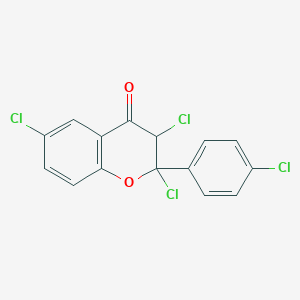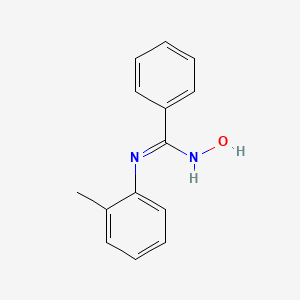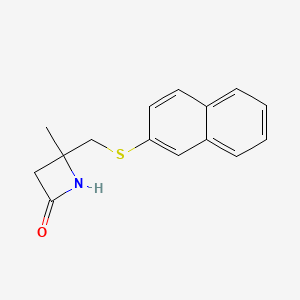
4-Methyl-1-(trichloromethyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(trichloromethyl)cyclohexanol is an organic compound with the molecular formula C8H13Cl3O. It contains a cyclohexane ring substituted with a methyl group and a trichloromethyl group, along with a hydroxyl group. This compound is notable for its unique structure, which combines a tertiary alcohol with a trichloromethyl group, making it a subject of interest in various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trichloromethyl)cyclohexanol typically involves the reaction of 4-methylcyclohexanone with trichloromethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
4-Methyl-1-(trichloromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: 4-Methyl-1-(trichloromethyl)cyclohexanone.
Reduction: 4-Methyl-1-(methyl)cyclohexanol.
Substitution: 4-Methyl-1-(trichloromethyl)cyclohexyl chloride.
科学的研究の応用
4-Methyl-1-(trichloromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-1-(trichloromethyl)cyclohexanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Methyl-1-cyclohexanol: Lacks the trichloromethyl group, making it less reactive in certain chemical reactions.
4-Methyl-1-(dichloromethyl)cyclohexanol: Contains a dichloromethyl group instead of a trichloromethyl group, resulting in different chemical properties.
Uniqueness
4-Methyl-1-(trichloromethyl)cyclohexanol is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and chemical behavior. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
90090-24-7 |
|---|---|
分子式 |
C8H13Cl3O |
分子量 |
231.5 g/mol |
IUPAC名 |
4-methyl-1-(trichloromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H13Cl3O/c1-6-2-4-7(12,5-3-6)8(9,10)11/h6,12H,2-5H2,1H3 |
InChIキー |
AJBGZSGXONXGCE-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)




![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)


![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)


